2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Description

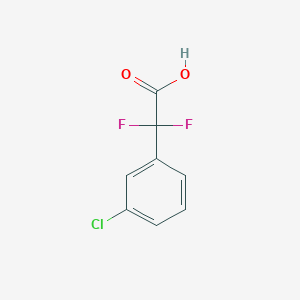

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWPKAZAYUYMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-91-2 | |

| Record name | 2-(3-chlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid

Introduction: The Significance of Aryl-2,2-difluoroacetic Acids in Modern Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the difluoromethyl group (CF₂) holds a unique position. When adjacent to a carboxylic acid, as in 2-(3-chlorophenyl)-2,2-difluoroacetic acid, it imparts distinct electronic properties and conformational constraints. This particular scaffold is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, where the 3-chlorophenyl moiety provides an additional vector for molecular recognition and tuning of physicochemical properties. This guide provides an in-depth exploration of a robust and widely applicable synthetic pathway to this important compound, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field.

Strategic Overview of the Synthetic Approach

The most logical and efficient synthesis of this compound is a two-step process. This strategy leverages the well-established Reformatsky reaction to construct the carbon skeleton and introduce the difluoroacetate moiety, followed by a standard ester hydrolysis to yield the final carboxylic acid. This approach is advantageous due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the generally high yields.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate via the Reformatsky Reaction

Mechanistic Insight

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of a metal, typically zinc.[1][2][3] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive and more tolerant of functional groups than corresponding Grignard reagents or lithium enolates.[4]

The reaction proceeds through the following key steps:

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate. This generates the zinc enolate intermediate.

-

Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This addition forms a new carbon-carbon bond and a zinc alkoxide intermediate.

-

Aqueous Work-up: The reaction is quenched with an acidic aqueous solution, which protonates the alkoxide to yield the β-hydroxy ester. In the case of α,α-difluoro esters, the resulting product is often the dehydrated α,β-unsaturated product or, with careful workup, the hydroxylated intermediate can be isolated and subsequently dehydroxylated if needed. For the synthesis of the target ester, direct formation without the isolation of the β-hydroxy intermediate is often feasible.

Sources

- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

2-(3-Chlorophenyl)-2,2-difluoroacetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical and agrochemical research, halogenated organic compounds represent a cornerstone of molecular design. The introduction of fluorine, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a compound situated at the intersection of several key structural motifs known for their biological activity.

It is critical to establish at the outset that, as of the current scientific literature, a definitive, experimentally validated mechanism of action for this compound has not been explicitly detailed. This guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously collate and present the available information on the compound and its close structural isomers. Secondly, it will extrapolate potential mechanisms of action by drawing parallels with functionally related difluoroacetic acid derivatives and the broader class of fluorinated enzyme inhibitors. This document is designed not as a final word, but as a foundational resource and a catalyst for future investigation.

Part 1: Characterization and Synthesis Landscape

Molecular Profile

This compound is an aromatic carboxylic acid with the chemical formula C₈H₅ClF₂O₂ and a molecular weight of approximately 206.58 g/mol .[1] The presence of a chlorophenyl group and two fluorine atoms on the alpha-carbon of the acetic acid moiety confers unique chemical properties that are central to its potential biological activity.[2] At room temperature, it typically exists as a white to pale yellow crystalline powder.[2]

| Property | Value | Source |

| Chemical Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1027513-91-2 | [1] |

| PubChem CID | 28740327 | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its isomers can be achieved through various synthetic routes, often involving multi-step processes. While specific protocols for the 3-chloro isomer are not detailed in the provided results, general methods for similar compounds include:

-

Direct Fluorination: Starting from a corresponding chloroacetic acid derivative, fluorination can be achieved using specialized fluorinating agents.[2]

-

Substitution Reactions: A common approach involves the reaction of chlorinated phenols with derivatives of difluoroacetic acid.[2]

-

Multi-step Synthesis: More intricate routes may employ protection-deprotection strategies and coupling reactions to introduce the chlorophenyl group onto the difluoroacetic acid scaffold.[2]

The chemical reactivity of the molecule is largely dictated by the carboxylic acid group and the difluoromethyl moiety. The carboxylic acid can participate in standard acid-base reactions to form salts. The difluoromethyl group can, in certain contexts, act as a leaving group, making the compound a useful intermediate for the synthesis of other fluorinated molecules.[2]

Part 2: Postulated Mechanisms of Action - An Evidence-Based Extrapolation

Given the absence of direct studies, we turn to the broader family of fluorinated compounds and structurally similar molecules to hypothesize potential mechanisms of action. The recurring theme for many biologically active α,α-difluoro carboxylic acids is their role as enzyme inhibitors.

The Central Hypothesis: Enzyme Inhibition

The structural motif of an α,α-difluoro acid is a known pharmacophore that can mimic the transition state of enzymatic reactions, leading to potent and often specific inhibition. Fluorine's high electronegativity can significantly alter the electronic properties of the carbonyl group, making it a more effective mimic of a tetrahedral intermediate.

One prominent example from a related field is the inhibition of fucosyl transferases (FUTs) by 2,2-difluoro derivatives of fucose.[3] In this system, the difluorinated sugar analog, once converted to its GDP-activated form, acts as a competitive inhibitor of the natural substrate, GDP-fucose.[3] This highlights the potential for difluorinated compounds to act as "impostors" in metabolic pathways.

For this compound, potential enzyme targets could include hydrolases or transferases where the substrate bears a structural resemblance to the compound. The chlorophenyl ring would play a crucial role in directing the molecule to the enzyme's active site, providing specificity through hydrophobic and electronic interactions.

Proposed General Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of a target enzyme.

Potential Cellular Pathways and Targets

While speculative, we can outline potential cellular processes that might be disrupted by this compound based on the activities of other halogenated aromatics and carboxylic acids.

-

Metabolic Enzymes: Many metabolic enzymes recognize carboxylic acids as substrates or regulators. The unique electronic signature of the difluoroacetic acid moiety could lead to the inhibition of enzymes involved in fatty acid metabolism or other central carbon metabolic pathways.

-

Signaling Pathway Modulation: Carboxylic acids can sometimes interact with receptors or other signaling proteins. The lipophilic chlorophenyl group would facilitate membrane transport and interaction with intracellular components.

-

Ion Channel Interaction: Some halogenated compounds are known to modulate the activity of ion channels. While less likely to be a primary mechanism for a carboxylic acid, it remains a possibility.

Part 3: A Roadmap for Mechanistic Elucidation - Experimental Protocols

To move from hypothesis to validated mechanism, a systematic experimental approach is required. The following protocols outline a logical progression for investigating the mechanism of action of this compound.

Initial Phenotypic Screening

The first step is to understand the compound's effect on whole cells or organisms.

Protocol 1: Cell Viability and Proliferation Assay

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary cells) in 96-well plates at an appropriate density.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations for 24, 48, and 72 hours.

-

Viability Assessment: Use a standard viability assay such as MTT, MTS, or a live/dead cell stain.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the compound's potency.

Experimental Workflow for Phenotypic Screening

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data on the compound's chemical identity, acidity, solubility, and thermal characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. The insights herein are critical for applications ranging from medicinal chemistry to materials science, where a thorough understanding of a molecule's physical and chemical behavior is paramount for successful development and application.

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. The unique combination of a chlorophenyl ring and a gem-difluoroacetic acid moiety imparts distinct electronic and steric properties that influence its reactivity, acidity, and biological interactions. The two fluorine atoms on the alpha-carbon act as powerful electron-withdrawing groups, significantly increasing the acidity of the carboxylic acid compared to its non-fluorinated analogues. This enhanced acidity, coupled with the lipophilic character of the chlorophenyl group, creates a molecule with a specific profile relevant for designing enzyme inhibitors, metabolic modulators, or other bioactive agents.

Accurate characterization of its physicochemical properties is not merely an academic exercise; it is a foundational requirement for any meaningful application. Properties such as the acid dissociation constant (pKa), solubility in various media, and melting point dictate everything from reaction optimization and purification strategies to formulation development and pharmacokinetic behavior in drug discovery. This guide provides both the established data for this compound and the robust methodologies required to validate these properties in a laboratory setting.

Chemical Identity and Structure

A precise understanding of a compound begins with its unambiguous identification. The structural and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1027513-91-2 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][3] |

| Molecular Weight | 206.58 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F | [2][4] |

| InChIKey | RVWPKAZAYUYMND-UHFFFAOYSA-N | [4] |

| Physical Form | Solid, powder | [5] |

The molecule's structure, characterized by the meta-substituted chlorine on the phenyl ring, is crucial for its properties. The position of the chlorine atom influences the electronic distribution within the aromatic system and the overall dipole moment of the molecule, distinguishing it from its ortho- and para-isomers.

Core Physicochemical Properties

Acidity (pKa)

The pKa is arguably the most critical physicochemical parameter for an ionizable compound, as it governs the state of protonation at a given pH. This, in turn, dictates solubility, lipophilicity, and receptor-binding interactions.

Theoretical Context: The presence of two electron-withdrawing fluorine atoms on the carbon adjacent to the carboxyl group significantly stabilizes the resulting carboxylate anion through a strong negative inductive effect (-I). This stabilization facilitates the release of the proton, making the compound a considerably stronger acid than acetic acid (pKa ≈ 4.76)[6]. For comparison, the pKa of difluoroacetic acid is approximately 1.13-1.33, and chlorodifluoroacetic acid is even more acidic with a pKa between 0.46-1.02[6][7][8]. The addition of the 3-chlorophenyl group is expected to further modulate this acidity. A structurally related compound, 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid, has an estimated pKa in the range of 1.8–2.3[9]. Based on these analogs, the pKa of this compound is predicted to be low, indicating it is a moderately strong organic acid.

Experimental Determination: Due to the compound's limited water solubility, direct potentiometric titration in a purely aqueous medium is challenging. Therefore, a co-solvent method is the preferred approach.[10][11] A detailed protocol is provided in Section 5.1.

Solubility Profile

Solubility is a key determinant of bioavailability and is essential for designing effective delivery and formulation strategies. As a halogenated aromatic acid, this compound exhibits limited aqueous solubility.[6]

Expected Behavior: The molecule possesses both a hydrophilic head (the carboxylic acid) and a large, hydrophobic tail (the 3-chlorophenyl group). Its solubility is therefore highly pH-dependent.

-

At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and is expected to have very low aqueous solubility.

-

At high pH (pH > pKa): The molecule will deprotonate to form the carboxylate salt (R-COO⁻). This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

The compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[6] A standardized protocol for determining the pH-solubility profile is detailed in Section 5.2.

Thermal Properties

Thermal properties are critical for handling, storage, and process chemistry.

-

Melting Point: Specific experimental data for the melting point of the 3-chloro isomer is not widely reported in readily available literature. However, the isomeric 2-(4-Chlorophenyl)-2,2-difluoroacetic acid has a reported melting point of 86 to 88°C.[12] It is reasonable to expect the 3-chloro isomer to have a similar, though not identical, melting point. Differential Scanning Calorimetry (DSC) is the standard technique for its precise determination.

-

Boiling Point: The predicted boiling point for the 4-chloro isomer is 288.8 ± 35.0 °C at 760 mmHg. The 3-chloro isomer would likely have a comparable boiling point, though this is an estimation and experimental verification would be required.

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating, incorporating system suitability and equilibrium checks to ensure the generation of trustworthy and reproducible data.

Protocol: pKa Determination by Potentiometric Titration in a Co-solvent System

Rationale: This method is chosen due to the compound's poor aqueous solubility.[11] By performing titrations in several water-methanol mixtures and extrapolating the apparent pKa (psKa) values to 0% methanol, a reliable aqueous pKa can be estimated.[11] Methanol is a suitable co-solvent as it is miscible with water and can dissolve the analyte.

Methodology:

-

Preparation of Co-solvent Blanks: Prepare a series of methanol-water mixtures (e.g., 30:70, 40:60, 50:50, 60:40 v/v). Calibrate the pH electrode using standard aqueous buffers, then perform a blank titration on each co-solvent mixture with standardized NaOH to determine the electrode correction factor for each solvent composition.

-

Analyte Titration:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of each methanol-water mixture.

-

Titrate the solution with a standardized, carbonate-free NaOH solution (e.g., 0.05 M) using an auto-titrator.

-

Record the pH reading after each addition of titrant, ensuring the reading stabilizes.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added. The midpoint of the steepest part of the sigmoid curve corresponds to the apparent pKa (psKa) for that specific solvent composition.[13]

-

Perform the Yasuda-Shedlovsky extrapolation: Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the solvent mixture.[11]

-

The y-intercept of the resulting linear fit provides the extrapolated aqueous pKa value.

-

System Validation: The linearity of the Yasuda-Shedlovsky plot (R² > 0.98) validates the extrapolation. The procedure should be repeated at least in triplicate to ensure precision.

Workflow for pKa Determination

Caption: Workflow for determining aqueous pKa of a poorly soluble compound.

Protocol: Equilibrium Solubility "Shake-Flask" Assay

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[14][15] It ensures that the solution is truly saturated with the compound, providing a thermodynamically meaningful value. This protocol determines solubility across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[14]

-

Incubation:

-

Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[16]

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[14]

-

Agitate the samples for a predetermined time (e.g., 24-48 hours). The attainment of equilibrium must be verified by taking samples at multiple time points (e.g., 24, 36, and 48 hours) and confirming the concentration has plateaued.[14][15]

-

-

Sample Processing:

-

Allow the vials to stand to let the excess solid settle.

-

Withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Dilute the filtrate with a suitable mobile phase for analysis.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 4.3).

-

Construct a calibration curve using standards of known concentration to quantify the samples.

-

System Validation: Equilibrium is confirmed when concentrations from consecutive time points are within ±5% of each other. Each pH condition should be tested in at least triplicate.[14]

Protocol: HPLC-UV Method for Quantification

Rationale: High-Performance Liquid Chromatography with UV detection is a robust, precise, and widely available technique for quantifying aromatic compounds.[17][18] A C18 column is a standard choice for reversed-phase separation of such molecules.

Methodology:

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The acidic modifier ensures the carboxylic acid is protonated for consistent retention.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance, likely around 210-230 nm for the phenyl ring.

-

Injection Volume: 10 µL.

-

-

System Suitability:

-

Before running samples, perform at least five replicate injections of a standard solution.

-

The system is deemed suitable if the relative standard deviation (RSD) of the peak area is <2.0% and the USP tailing factor is between 0.8 and 1.5.

-

-

Validation:

-

Linearity: Prepare a series of at least five calibration standards and verify the linearity of the detector response (R² > 0.999).

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to confirm accuracy (recovery) and precision (RSD).

-

Relationship between Physicochemical Properties and Drug Behavior

Sources

- 1. americanelements.com [americanelements.com]

- 2. ivychem.com [ivychem.com]

- 3. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | 1027513-91-2 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 6. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [smolecule.com]

- 7. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (2357479-57-1) for sale [vulcanchem.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. researchgate.net [researchgate.net]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

2-(3-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1027513-91-2

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid CAS Number: 1027513-91-2

Abstract and Scope

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This document serves as a key resource for researchers, synthetic chemists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its applications as a strategic building block, a predicted analytical profile, and rigorous safety and handling protocols. The content is structured to provide not just data, but also the scientific reasoning behind experimental choices and applications, reflecting field-proven expertise.

Physicochemical and Structural Information

This compound is a substituted phenylacetic acid derivative. The presence of two geminal fluorine atoms on the alpha-carbon dramatically influences its electronic properties and acidity compared to its non-fluorinated analogue.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1027513-91-2 | [2][3][4] |

| Molecular Formula | C₈H₅ClF₂O₂ | [2][5] |

| Molecular Weight | 206.57 g/mol | [2][3][6] |

| Synonyms | (3-Chlorophenyl)-difluoroacetic acid; 3-Chloro-alpha,alpha-difluorobenzeneacetic Acid | [2] |

| Appearance | Solid, Powder | [7] |

| Purity | Typically available at ≥95% | [2] |

| Melting/Boiling Point | Data not readily available in public literature | [2][4] |

| Solubility | Data not readily available in public literature | [2] |

Chemical Structure

The structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a difluoroacetic acid group.

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Considerations

While specific vendor-proprietary synthesis methods may vary, a chemically sound and widely applicable route for this class of compound is the Reformatsky reaction, followed by hydrolysis. This approach is chosen for its reliability in forming carbon-carbon bonds with alpha-halo esters.

Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 3-chlorobenzaldehyde and an ethyl bromodifluoroacetate reagent.

Caption: Proposed two-step synthesis pathway for the target molecule.

Experimental Protocol (Illustrative)

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale.

-

Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add Zinc dust. Add a small volume of anhydrous tetrahydrofuran (THF), followed by a catalyst such as I₂ or 1,2-dibromoethane, and heat gently until the color dissipates. This step is crucial for removing the passivating oxide layer on the zinc, ensuring the subsequent oxidative addition proceeds efficiently.

-

Reaction Initiation: Cool the activated zinc suspension to room temperature. Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Enolate Formation & Addition: Slowly add ethyl bromodifluoroacetate (1.1 eq) dropwise via a syringe pump. The reaction is exothermic and should be maintained at a gentle reflux. The zinc inserts into the carbon-bromine bond to form an organozinc intermediate (a zinc enolate), which then adds to the carbonyl group of the aldehyde. Anhydrous conditions are critical to prevent quenching the organometallic intermediate.

-

Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl. This protonates the alkoxide intermediate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

-

Hydrolysis (Saponification): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 eq), and heat the mixture to reflux until the ester is fully consumed. The base hydrolyzes the ester to the corresponding carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with cold, dilute hydrochloric acid until the pH is ~1-2. The target carboxylic acid, being less soluble in acidic water, will precipitate. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The title compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for the synthesis of more complex molecules.

-

Metabolic Blocking: The gem-difluoro group is isosteric to a carbonyl group or a hydroxylated carbon but is resistant to metabolic oxidation at the alpha-position. This is a key strategy in drug design to increase the half-life of a drug candidate.

-

Modulation of Acidity: The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity (lowers the pKa) of the carboxylic acid group. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, impacting its solubility, cell permeability, and ability to interact with biological targets.

-

Conformational Control: The C-F bond is highly polarized and can engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) that can lock a molecule into a specific, biologically active conformation.

The workflow below illustrates how this building block fits into a typical drug discovery pipeline.

Caption: Role of the building block in a drug discovery workflow.

Analytical and Spectroscopic Profile (Predicted)

No publicly available spectra for this specific compound were identified. The following profile is predicted based on its structure and established principles of spectroscopic analysis.[8]

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Region (7.2-7.6 ppm): 4 protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. - Carboxylic Acid ( >10 ppm): 1 proton, likely a broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons (120-140 ppm): Signals corresponding to the six benzene carbons. - Alpha-Carbon (~115 ppm): A triplet due to coupling with the two fluorine atoms (¹JCF). - Carboxyl Carbon (~165 ppm): A triplet due to two-bond coupling to the fluorine atoms (²JCF). |

| ¹⁹F NMR | A singlet is expected in the typical range for difluoroacetic acid derivatives. Its precise shift would be relative to a standard like CFCl₃.[9] |

| IR Spectroscopy | - ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid. - ~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid. - ~1100-1200 cm⁻¹ (strong): C-F stretches. - ~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z 206 (for ³⁵Cl) and 208 (for ³⁷Cl) in a ~3:1 ratio. - Key Fragments: Loss of -COOH (m/z 45), loss of Cl (m/z 35/37). |

Safety, Handling, and Disposal

Strict adherence to safety protocols is mandatory when handling this compound. The information is derived from safety data sheets (SDS) from multiple suppliers.[2][10]

GHS Hazard Classification

| Pictogram(s) | Hazard Statement(s) |

| H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Signal Word: Warning [2]

Protocol for Safe Handling

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or fumes.[2][10] Ensure safety shower and eyewash stations are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][10]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat to protect personal clothing.[2][10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling and before leaving the lab.[2][11]

-

Handling Precautions: Avoid generating dust. Keep away from sources of ignition.[2] Open and handle containers with care.

Storage and Disposal

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][11] Keep away from incompatible substances such as strong oxidizing agents and bases. The storage area should be locked.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its unique structural features, primarily the gem-difluoro moiety, offer a powerful tool for chemists to modulate the properties of new chemical entities to overcome challenges in drug metabolism and pharmacokinetics. While its handling requires strict safety measures due to its irritant and harmful nature, its value as a building block in the synthesis of next-generation pharmaceuticals and other advanced materials is clear. This guide provides the foundational knowledge necessary for its safe and effective use in a research and development setting.

References

-

AK Scientific, Inc. Safety Data Sheet: this compound.

-

Bl D & Biozol. This compound Price.

-

American Elements. This compound.

-

ChemicalBook. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid.

-

ChemShuttle. This compound.

-

TCI Chemicals. Safety Data Sheet.

-

Enamine. Safety Data Sheet: this compound.

-

Sigma-Aldrich. Safety Data Sheet.

-

PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Royal Society of Chemistry. Electronic Supplementary Information.

-

CymitQuimica. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid.

-

Dow, R. L., et al. (2009). Discovery of ... a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. Journal of Medicinal Chemistry, 52(9), 2652-5.

-

Frontiers in Chemistry. Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides...

-

Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases.

-

Angélico, E. C., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1163.

-

Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.

-

Google Patents. US8933268B2 - Process for the preparation of difluroacetic acid.

-

Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

-

Zhan, P., et al. (2012). Discovery of novel 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamides as potent HIV-1 inhibitors... Bioorganic & Medicinal Chemistry, 20(23), 6795-802.

-

ResearchGate. IR and 1H-NMR spectral data of compounds...

-

Organic Syntheses. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE.

-

ChemicalBook. Difluoroacetic acid(381-73-7) 1H NMR spectrum.

-

SpectraBase. Difluoroacetic acid - Optional[19F NMR].

Sources

- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 2. aksci.com [aksci.com]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | 1027513-91-2 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. spectrabase.com [spectrabase.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. tcichemicals.com [tcichemicals.com]

Navigating the Uncharted Territory of 2-(3-Chlorophenyl)-2,2-difluoroacetic Acid: A Technical Assessment of a Molecule of Unknown Biological Significance

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical biology, a vast number of synthesized compounds remain enigmatic, their biological activities and potential therapeutic applications yet to be elucidated. 2-(3-Chlorophenyl)-2,2-difluoroacetic acid is one such molecule. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant void in our understanding of its biological profile. This technical guide, therefore, deviates from a traditional whitepaper format. Instead, it serves as a foundational blueprint for researchers and drug development professionals, outlining the logical and scientifically rigorous approach required to systematically investigate the biological activity of this and other similarly uncharacterized small molecules. We will frame this exploration through the lens of established methodologies and principles in pharmacology and medicinal chemistry, providing a roadmap for pioneering research where none currently exists.

Deconstructing the Molecule: Structural Clues and Hypothetical Targets

The chemical architecture of this compound offers initial, albeit speculative, insights into its potential biological interactions. The molecule can be dissected into three key pharmacophoric features:

-

A Phenyl Ring with Meta-Substituted Chlorine: The chlorophenyl group is a common motif in a multitude of bioactive compounds. Its lipophilicity can facilitate membrane permeability. The meta-position of the chlorine atom influences the electronic distribution of the ring, which can be critical for specific binding interactions with biological targets.

-

A Difluoroacetic Acid Moiety: The geminal difluoro group at the alpha-carbon is a notable feature. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate metabolic stability, acidity (pKa), and binding affinity.[1][2] The carboxylic acid group provides a potential point for ionic interactions or hydrogen bonding with protein residues.

-

The Acetic Acid Backbone: This simple two-carbon chain provides a flexible linker between the aromatic ring and the acidic function.

Given these features, we can hypothesize potential, yet unproven, biological activities. The presence of the halogenated phenyl ring and the acidic moiety are features found in certain classes of anti-inflammatory drugs, metabolic modulators, and receptor ligands. However, without empirical data, these remain purely speculative.

A Strategic Blueprint for Uncovering Biological Activity: A Phased Experimental Approach

To systematically unravel the biological activity of this compound, a multi-tiered experimental strategy is essential. This approach is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Phase I: Broad Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any potential biological effects. This involves utilizing a panel of diverse, cell-based phenotypic assays.

Experimental Protocol: High-Content Cellular Imaging for Phenotypic Profiling

-

Cell Line Selection: A panel of well-characterized human cell lines representing different tissue types (e.g., A549 - lung carcinoma, MCF7 - breast cancer, HepG2 - hepatocellular carcinoma, HEK293 - human embryonic kidney) should be selected.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound (e.g., from 100 µM down to 1 nM).

-

Staining: After a defined incubation period (e.g., 24, 48, 72 hours), cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

-

Image Acquisition: Automated high-content imaging systems are used to capture multi-channel fluorescence images of the cells.

-

Data Analysis: Sophisticated image analysis software is employed to extract a multitude of quantitative descriptors of cellular morphology, including cell size, shape, nuclear intensity, mitochondrial texture, and cytoskeletal arrangement.

-

Hit Identification: Any significant deviation in the morphological profile of treated cells compared to vehicle controls would indicate a biological effect and warrant further investigation.

Causality Behind Experimental Choices: High-content imaging is a powerful, unbiased approach to identify unexpected biological activities without a preconceived hypothesis about the compound's target. The multiparametric nature of the data allows for the clustering of compounds with similar phenotypic fingerprints, potentially offering early clues into the mechanism of action.

Phase II: Target Deconvolution and Mechanistic Elucidation

Should Phase I reveal a consistent and reproducible cellular phenotype, the next critical step is to identify the molecular target(s) responsible for this effect.

Experimental Workflow: Target Identification Strategies

Caption: A workflow for identifying the molecular target and elucidating the mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Lysate Preparation: Prepare intact cell lysates from the cell line that exhibited the most robust phenotype.

-

Compound Incubation: Aliquots of the cell lysate are incubated with either this compound or a vehicle control.

-

Thermal Challenge: The aliquots are heated to a range of temperatures (e.g., 40°C to 70°C).

-

Protein Precipitation: The heat-denatured, aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of a specific protein of interest remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Trustworthiness of the Protocol: CETSA is a powerful method for validating target engagement in a cellular context. A positive result provides strong evidence that the compound directly binds to the putative target protein within the complex environment of the cell, thereby increasing confidence in the identified target.

Phase III: In Vivo Evaluation and Preclinical Assessment

If a validated target and a clear in vitro mechanism of action are established, the investigation can proceed to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety profile. The choice of the animal model will be dictated by the nature of the identified biological activity.

Physicochemical and Safety Considerations

Parallel to the biological investigation, a thorough characterization of the physicochemical properties and a preliminary safety assessment of this compound are imperative.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | [3][4][5] |

| Molecular Weight | 206.57 g/mol | [3][5] |

| CAS Number | 1027513-91-2 | [3][4][5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

These hazard classifications underscore the importance of handling this compound with appropriate personal protective equipment in a laboratory setting.

Synthesis and Analogue Development

The ability to synthesize this compound and its derivatives is crucial for structure-activity relationship (SAR) studies. While specific synthesis routes for the 3-chloro isomer are not detailed in the provided search results, general methods for related compounds can be adapted.[7][8] A plausible synthetic approach is outlined below.

Caption: A potential synthetic route for this compound.

By synthesizing a library of analogues with modifications to the chlorophenyl ring (e.g., varying the position and nature of the substituent) and the carboxylic acid moiety (e.g., esterification, amidation), researchers can systematically probe the structural requirements for any observed biological activity.

Conclusion: A Call to Investigation

This compound currently represents a blank slate in the world of pharmacology. This guide has laid out a comprehensive, multi-faceted strategy to systematically chart its biological landscape. By employing a logical progression from broad phenotypic screening to detailed mechanistic studies and in vivo validation, the scientific community can transform this molecule from an unknown entity into a valuable research tool or a potential therapeutic lead. The journey to uncover the secrets held within its chemical structure is a testament to the ongoing quest of drug discovery, where every uncharacterized compound holds the promise of new biological insights and therapeutic innovation.

References

- U.S. Patent US10189808B2. (2019). Solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses.

-

U.S. Patent Application Publication US 2013/0012511 A1. (2013). [Publication Title Not Available]. Google APIs. [Link]

-

U.S. Patent 6,562,830. (2003). [Patent Title Not Available]. Google APIs. [Link]

- Chemical Label for this compound. (n.d.). [Source Not Available].

- European Patent EP3399981B1. (2020). Solid forms of 2-(4-chlorophenyl)-n-((2-2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl) methyl).

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. National Center for Biotechnology Information. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(7), 1774–1786. [Link]

- Chinese Patent CN101486638A. (2009). Preparation of 2,3-difluorophenylacetic acid.

-

Dow, R. L., et al. (2009). Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][9][10]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. Journal of Medicinal Chemistry, 52(9), 2652–2655. [Link]

-

de Vries, R., et al. (2021). Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat. Scientific Reports, 11(1), 19934. [Link]

-

Arctom. (n.d.). CAS NO. 1027513-91-2 | this compound. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

da Silva, A. C., et al. (2018). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. Frontiers in Chemistry, 6, 552. [Link]

-

Purnell, J. Q., & Loeb, M. B. (2003). 2,2-bis(4-Chlorophenyl)acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. Environmental Health Perspectives, 111(16), 1883–1885. [Link]

-

Santana-Gálvez, J., et al. (2017). Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome. Molecules, 22(3), 358. [Link]

-

Vladimirova, S., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(1), 123. [Link]

-

Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175–3186. [Link]

-

Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. [Link]

-

Zhdankin, V. V., & Zhdankina, E. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6649. [Link]

-

Heindel, J. J., et al. (2017). Metabolism Disrupting Chemicals and Metabolic Disorders. Reproductive Toxicology, 68, 3–13. [Link]

- Chinese Patent CN101550080A. (2009). Industrial preparation method of 2,3-difluorophenyl acetic acid.

-

Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 727, 10–18. [Link]

-

Upadhayaya, R. S., et al. (2004). A new class of orally active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1][9][10]-triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225–2238. [Link]

-

De Hert, M., et al. (2004). The Metabolic Syndrome During Atypical Antipsychotic Drug Treatment: Mechanisms and Management. CNS Drugs, 18(9), 585–604. [Link]

-

NIH RePORTER. (n.d.). Chemical Probes and Drug Discovery. [Link]

Sources

- 1. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [smolecule.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | 1027513-91-2 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 8. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]

- 9. US10189808B2 - Solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-(3-Chlorophenyl)-2,2-difluoroacetic acid literature review

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The presence of a difluoromethyl group adjacent to the carboxyl function imparts unique electronic properties, influencing the compound's acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive review of its chemical properties, synthesis strategies, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of its synthesis, particularly via the Reformatsky reaction, and explore its potential in the design of novel therapeutic agents and advanced materials.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical and pharmacological profile.[1][2] The difluoroacetic acid moiety (–CF₂COOH) is particularly valuable; it serves as a bioisostere for carboxylic acids, thiols, and other functional groups, while simultaneously increasing metabolic stability and modulating acidity (pKa).

This compound, specifically, combines these benefits with the lipophilic and electronic contributions of a 3-chlorophenyl ring. This substitution pattern is frequently explored in structure-activity relationship (SAR) studies to optimize ligand-protein binding interactions and pharmacokinetic properties. This document serves as a technical primer on this important chemical entity, consolidating information on its properties, synthesis, and potential applications.

Physicochemical and Safety Profile

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental design.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1027513-91-2 | [3][4][5] |

| Molecular Formula | C₈H₅ClF₂O₂ | [3][4] |

| Molecular Weight | 206.58 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | White to pale yellow crystalline powder/solid | [1][6] |

| Solubility | Limited solubility in water; soluble in DMSO | [1] |

| Storage | Room Temperature | [3] |

| SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F | [3] |

| InChI Key | RVWPKAZAYUYMND-UHFFFAOYSA-N | [3] |

Safety and Handling

As a halogenated carboxylic acid, this compound must be handled with appropriate precautions in a laboratory setting. The following GHS hazard information is compiled from supplier data.[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.[3] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Synthesis Strategies and Methodologies

The synthesis of α,α-difluoro-α-aryl acetic acids can be approached through several routes. However, the most prominent and versatile method for constructing the core C-C bond is the Reformatsky reaction .[7][8] This reaction involves the formation of an organozinc reagent (a "Reformatsky enolate") from an α-halo ester, which then adds to a carbonyl compound.[8]

The Reformatsky Reaction: A Mechanistic Overview

The classical Reformatsky reaction is highly effective for preparing β-hydroxy esters.[7][8] Its adaptation for difluorinated systems, using reagents like ethyl iododifluoroacetate or ethyl bromodifluoroacetate, provides a direct route to the α,α-difluoro-β-hydroxy ester scaffold, a precursor to many biologically active molecules.[9][10]

The key advantages of using zinc are its relatively low basicity compared to Grignard or organolithium reagents, which prevents self-condensation of the ester, and its ability to readily undergo oxidative addition into the carbon-halogen bond of the α-halo-α,α-difluoro ester.[7]

Sources

- 1. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. americanelements.com [americanelements.com]

- 4. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | 1027513-91-2 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2,2-Difluoro-2-(3-chlorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. search.library.ucla.edu [search.library.ucla.edu]

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2,2-difluoroacetic acid: From Discovery to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The document navigates the historical context of its emergence, details its physicochemical properties, and presents a thorough analysis of its synthetic methodologies. By examining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers engaged in the synthesis and application of this versatile chemical building block.

Introduction: The Rise of Fluorinated Aryl Acetic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated pharmaceuticals. Within this landscape, α,α-difluoroarylacetic acids have emerged as valuable intermediates and structural motifs. This compound (CAS No. 1027513-91-2) represents a key member of this class, combining the electronic effects of a chlorine substituent with the distinctive properties of a difluoroacetic acid moiety.

While the definitive "discovery" of this specific molecule is not marked by a singular seminal publication, its appearance in the scientific and patent literature is intrinsically linked to the broader evolution of organofluorine chemistry. The development of practical methods for the introduction of the difluoromethyl group has been a critical enabler for the synthesis of compounds like this compound. Its utility primarily lies in its role as a sophisticated building block for the synthesis of more complex, biologically active molecules.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 1027513-91-2 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.58 g/mol |

| Appearance | White to off-white crystalline powder |

| IUPAC Name | This compound |

| MDL Number | MFCD11007696 |

Historical Context and Emergence in Chemical Literature

The history of this compound is not one of a celebrated discovery in its own right, but rather a narrative of its emergence as a valuable tool in the synthetic chemist's arsenal. Its first appearances are found within the patent literature, often as an intermediate in the synthesis of larger, pharmacologically active compounds. This underscores its primary role as a building block rather than a final product with inherent biological activity.

The development of synthetic routes to aryldifluoroacetic acids has been an area of active research. Early methods were often harsh and limited in scope. However, the advancement of milder and more functional-group-tolerant fluorination and difluoroalkylation techniques has made compounds like this compound more accessible for research and development.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections detail the most common and effective synthetic routes.

The Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate

A prevalent and reliable method for the synthesis of 2-aryl-2,2-difluoroacetic acids involves the reaction of an aryl ketone or aldehyde with a difluoroenolate equivalent. The use of ethyl bromodifluoroacetate in a Reformatsky-type reaction is a classic and effective approach.

Experimental Protocol: Synthesis via Reformatsky-Type Reaction

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

-

To a stirred suspension of activated zinc dust (1.5 equivalents) in anhydrous tetrahydrofuran (THF), a solution of 3-chlorobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude ethyl 2-(3-chlorophenyl)-2-hydroxy-2,2-difluoroacetate.

-

The crude alcohol is then subjected to deoxygenation. A common method is to treat the alcohol with a chlorinating agent (e.g., thionyl chloride) followed by reductive dechlorination.

Step 2: Hydrolysis to this compound

-

The crude or purified ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.

-

The mixture is heated to reflux for 2-6 hours, or until the hydrolysis is complete as monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, leading to the precipitation of the desired carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Activated Zinc: The use of activated zinc is crucial for the successful initiation of the Reformatsky reaction. Activation, often achieved by washing with dilute acid and then solvents, removes the passivating oxide layer from the zinc surface.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the organozinc intermediate. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

-

Acidic Workup: The final acidification step is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final product.

Caption: Synthetic workflow for this compound via a Reformatsky-type reaction.

Difluorination of a Precursor Ketone

An alternative strategy involves the difluorination of a suitable α-keto ester or related precursor. This method leverages the availability of modern fluorinating agents.

Experimental Protocol: Synthesis via Difluorination

Step 1: Synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate

-

This precursor can be prepared through various methods, including the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride.

Step 2: Difluorination and Hydrolysis

-

The ethyl 2-(3-chlorophenyl)-2-oxoacetate (1 equivalent) is dissolved in an appropriate anhydrous solvent such as dichloromethane.

-

A fluorinating agent, for example, diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Deoxo-Fluor® (1.5-2 equivalents), is added cautiously at low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

-

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate.

-

The crude ester is then hydrolyzed following the procedure described in Step 2 of the Reformatsky-type reaction protocol.

Causality Behind Experimental Choices:

-

Fluorinating Agent: The choice of fluorinating agent is critical. DAST and its analogs are effective but require careful handling due to their reactivity and potential hazards.

-

Low Temperature: The initial addition of the fluorinating agent is performed at low temperature to control the exothermic reaction and minimize side product formation.

Caption: Synthetic workflow for this compound via difluorination of a keto-ester precursor.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features allow for its incorporation into larger scaffolds to modulate their pharmacological properties. The presence of the carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation, esterification, or reduction.

While specific, publicly disclosed applications directly citing the synthesis of a final drug from this exact intermediate are often found within proprietary patent literature, the general utility of this class of compounds is well-established. They are frequently employed in the development of inhibitors for various enzymes and receptors where the unique electronic and steric properties of the 3-chlorophenyl and difluoroacetyl groups can enhance potency and selectivity.

Conclusion

This compound stands as a testament to the enabling power of modern organofluorine chemistry. While its own history is subtly woven into the fabric of patent literature, its significance as a versatile building block in drug discovery is undeniable. The synthetic routes outlined in this guide, rooted in established chemical principles, provide researchers with reliable methods for its preparation. As the demand for sophisticated, fluorinated molecules in the life sciences continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the discovery of new and improved therapeutics.

References

-

American Elements. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1027513-91-2 | this compound. Retrieved January 3, 2026, from [Link]

-

CAS. (n.d.). CAS SciFinder Discovery Platform. Retrieved January 3, 2026, from [Link]

-

Concordia University. (n.d.). CHEM 324 - Using the Chemical Literature in an Organic Synthesis. Retrieved January 3, 2026, from [Link]

-

Elsevier. (n.d.). Reaxys. Retrieved January 3, 2026, from [Link]

- Google Patents. (1957). US2812363A - 2-chlorophenyl-3-methyl-2, 3-butanediols.

- Google Patents. (1999). US Patent for Thieno[2,3-c]pyridine derivatives as inhibitors of protein kinases.

- Google Patents. (2013). US20130012511A1 - Soluble guanylate cyclase stimulators.

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 1027513-91-2]. Retrieved January 3, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid

This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive structural elucidation of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid. The protocols and interpretations detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust framework for characterizing complex halogenated molecules.

The molecular formula of this compound is C8H5ClF2O2, with a molecular weight of approximately 206.58 g/mol [1][2]. The structure presents a unique combination of a metasubstituted chlorophenyl ring and a geminal difluoroacetic acid moiety, necessitating a multi-technique approach for unambiguous confirmation.

Mass Spectrometry: The First Step in Molecular Confirmation

Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight and elemental composition of the target compound.

1.1. Expected Mass Spectrum

For this compound, the nominal molecular weight is 206 g/mol . However, high-resolution mass spectrometry (HRMS) will provide the exact mass. The predicted monoisotopic mass is 205.99461 Da[3][4][5]. A key feature to observe is the isotopic pattern of chlorine. Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the M+ peak[6].

1.2. Fragmentation Patterns

Electron Ionization (EI) mass spectrometry will induce fragmentation, providing valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da)[7]. The presence of the aromatic ring will likely lead to a stable molecular ion peak[7]. Other potential fragmentations include the loss of a chlorine atom or rearrangement reactions, which are common in mass spectrometry[8].

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct/Fragment | Predicted m/z | Notes |

| [M-H]⁻ | 204.98733 | Negative ion mode |

| [M+H]⁺ | 207.00189 | Positive ion mode |

| [M+Na]⁺ | 228.98383 | Sodium adduct |

| [M]⁺ | 205.99406 | Molecular ion |

Data sourced from predicted values[3][5].

1.3. Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

Analysis: Compare the observed m/z values and isotopic patterns with the theoretical values for C8H5ClF2O2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR will be required.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will primarily show signals from the aromatic protons on the 3-chlorophenyl ring and the acidic proton of the carboxylic acid. The aromatic region (typically 7.0-8.0 ppm) will display a complex splitting pattern due to the meta-substitution. The acidic proton is expected to appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration-dependent[9].

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carboxyl carbon will appear in the range of 165-185 ppm[9]. The aromatic carbons will show distinct signals in the 110-140 ppm range, with their chemical shifts influenced by the chlorine and the difluoroacetic acid substituents. The carbon atom attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will give a clear signal for the two equivalent fluorine atoms[10]. Due to the geminal difluoro arrangement, a singlet is expected in the proton-decoupled spectrum. The chemical shift will be characteristic of a difluoroacetic acid derivative. It is a powerful tool for confirming the presence and environment of fluorine in the molecule[11].

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | >10 | broad singlet | Carboxylic acid proton |

| ¹H | 7.2 - 7.6 | multiplet | Aromatic protons |

| ¹³C | 165 - 185 | singlet | Carboxyl carbon |

| ¹³C | 110 - 140 | multiple signals | Aromatic carbons |

| ¹³C | ~115 (t) | triplet | CF₂ carbon |

| ¹⁹F | Varies | singlet | Geminal difluorines |

2.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a proton-decoupled experiment is standard.

-

Analysis: Integrate the proton signals, and analyze the chemical shifts and coupling patterns in all spectra to assemble the molecular structure.

2.5. Logical Workflow for NMR Analysis

Caption: Workflow for NMR data integration.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

3.1. Expected IR Absorptions